N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
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Overview
Description
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains methoxy groups and a benzoyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzoic acid and 3-methyl-1-benzofuran-5-amine as the primary starting materials.
Formation of Benzoyl Intermediate: The 2,5-dimethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The benzoyl chloride intermediate is then reacted with 3-methyl-1-benzofuran-5-amine in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) to form the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final pure compound
Chemical Reactions Analysis
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the benzoyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.
Biology: It is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The methoxy and benzoyl groups play a crucial role in its binding affinity and specificity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide can be compared with other similar compounds such as:
2,3-Dimethoxybenzamide: This compound has similar methoxy groups but lacks the benzofuran ring, resulting in different chemical and biological properties.
3-Acetoxy-2-methylbenzamide: This compound contains an acetoxy group instead of methoxy groups, leading to variations in its reactivity and applications.
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide: This is a positional isomer with the benzoyl group attached at a different position on the benzofuran ring, affecting its chemical behavior and biological activity
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)26(29)27-18-9-11-23-20(13-18)16(2)25(32-23)24(28)21-14-19(30-3)10-12-22(21)31-4/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAZKVOCNGJTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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